4-(Trifluoromethyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBYYUSDFZPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564280 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131106-69-9 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol with Trifluoroacetyl Chloride
This two-step protocol involves cyclocondensation followed by oxidative aromatization:
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Step 1 : 2-Aminobenzenethiol reacts with trifluoroacetyl chloride in dichloromethane (DCM) at 0–25°C, forming a thioamide intermediate.
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Step 2 : Oxidative cyclization using sulfuryl chloride (SO₂Cl₂) generates the benzothiazole ring, yielding 4-(trifluoromethyl)-1,3-benzothiazole with 85–98% efficiency.
Mechanistic Insights :
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Nucleophilic attack by the thiol group on trifluoroacetyl chloride forms a thioester.
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Intramolecular cyclization eliminates HCl, producing a dihydrobenzothiazole intermediate.
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SO₂Cl₂ oxidizes the intermediate to the aromatic benzothiazole, with simultaneous introduction of the -CF₃ group.
Optimization Parameters :
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Solvent : DCM ensures mild reaction conditions and facile byproduct removal.
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Temperature : Controlled exothermic reactions prevent side product formation.
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Yield : Scalable to multigram quantities with >95% purity after recrystallization.
Table 1 : Cyclocondensation Reaction Conditions and Outcomes
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminobenzenethiol | Trifluoroacetyl Cl | DCM | 0–25°C | 2 h | 98% |
| Dihydrobenzothiazole | SO₂Cl₂ | DCM | 25°C | 1 h | 95% |
Sandmeyer-Type Trifluoromethylation of Diazonium Salts
This method leverages diazonium chemistry to introduce the -CF₃ group regioselectively:
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Diazotization : 4-Aminobenzothiazole reacts with NaNO₂ and HBF₄ in aqueous HCl at −5°C, forming a diazonium tetrafluoroborate salt.
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Trifluoromethylation : The diazonium salt reacts with CuSCF₃ (copper(I) trifluoromethylthiolate) in acetonitrile, yielding this compound.
Mechanistic Insights :
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Diazotization converts the -NH₂ group to a diazonium ion, which undergoes radical substitution with CuSCF₃.
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The CF₃ group replaces the diazo moiety, achieving regioselective functionalization at the 4-position.
Advantages :
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Regioselectivity : Ideal for introducing -CF₃ at specific positions without protecting groups.
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Functional Group Tolerance : Compatible with electron-donating/withdrawing substituents.
Limitations :
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Sensitivity : Diazonium salts require low-temperature handling to prevent decomposition.
Table 2 : Sandmeyer Reaction Parameters
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Aminobenzothiazole | CuSCF₃, NaNO₂ | Acetonitrile | 0–5°C | 82% |
Alternative Pathways: Xanthate-Mediated Cyclization
A high-yield (98%) method from 3-amino-4-bromobenzotrifluoride involves:
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Thiolation : Reaction with potassium ethyl xanthate in DMF at 130°C forms a 2-mercapto intermediate.
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Chlorination : Treatment with SO₂Cl₂ in DCM introduces the thiazole ring, yielding 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole.
Adaptability :
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While this synthesizes a 2-chloro derivative, nucleophilic substitution (e.g., with H₂O or amines) could replace Cl with other groups, indirectly accessing 4-CF₃ analogs.
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison
| Parameter | Cyclocondensation | Sandmeyer | Xanthate-Mediated |
|---|---|---|---|
| Yield | 98% | 82% | 98% |
| Regioselectivity | High | High | Moderate |
| Scalability | Industrial | Lab-scale | Industrial |
| Reagent Cost | Moderate | High | Low |
| Byproduct Management | Simple | Complex | Moderate |
Chemical Reactions Analysis
Condensation with CF₃CN
A novel method involves reacting 2-amino-4-(trifluoromethyl)benzenethiol with trifluoroacetonitrile (CF₃CN) under basic conditions. This forms the benzothiazole ring via nucleophilic addition and cyclization (Figure 1) .
Reaction Conditions :
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Solvent : Ethanol or DMF
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Temperature : 80–100°C
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Catalyst : None (base-mediated)
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Yield : 72–89%
Transition Metal-Catalyzed Cross-Coupling
Nickel-catalyzed insertion of alkynes into C–S bonds of 4-TFMBT derivatives enables the synthesis of fused heterocycles (e.g., benzothiazepines). For example, Ni(cod)₂ with N-heterocyclic carbene (IPr) ligands facilitates alkyne insertion, followed by thermal desulfidation to yield quinolines (Scheme 1) .
Key Steps :
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Oxidative addition of Ni⁰ into the C–S bond.
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Alkyne insertion to form a thianickelacycle.
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Reductive elimination and thermal sulfur elimination.
Yields : 50–96% (quinoline derivatives) .
Electrophilic Substitution Reactions
The electron-withdrawing trifluoromethyl group directs electrophiles to the C5 and C7 positions of 4-TFMBT.
Nitration
Nitration occurs at C5 using HNO₃/H₂SO₄:
Conditions : 0–5°C, 4 hours.
Product : 5-Nitro-4-(trifluoromethyl)-1,3-benzothiazole.
Halogenation
Bromination with Br₂/FeCl₃ yields 5-bromo derivatives:
Yield : 85%.
Nucleophilic Substitution Reactions
The sulfur atom in the thiazole ring participates in nucleophilic attacks, particularly under basic conditions.
Thiol Exchange
Reaction with 2-aminothiophenol in ethanol replaces the sulfur atom, forming spirocyclic benzothiazoline derivatives (Figure 2) .
Conditions : Reflux in ethanol, 12 hours.
Yield : 77% .
Amide Formation
Coupling with amines (e.g., HOBt/DCC) introduces amide groups at the C2 position:
Example : Synthesis of N-(4-acetamidophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide (Yield: 55–90%) .
Alkyne Insertion
Ni-catalyzed alkyne insertion into 4-TFMBT forms seven-membered benzothiazepines (Table 1) .
| Alkyne | Product | Yield (%) |
|---|---|---|
| Oct-4-yne (2a) | 3,4-Diisopropylquinoline | 96 |
| Hex-3-yne (2b) | 3,4-Diethylquinoline | 83 |
Thermal Desulfidation
Heating benzothiazepines at 80–100°C eliminates sulfur, yielding 2-(trifluoromethyl)quinolines (e.g., 4aa) .
Oxidation
The thiazole sulfur oxidizes to sulfoxides using H₂O₂:
Conditions : 25°C, 6 hours.
Yield : 68%.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrobenzothiazole:
Yield : 75%.
Mechanistic Insights
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Nickel-Catalyzed Reactions : XAFS studies confirm a thianickelacycle intermediate (Ni–S bond length: 2.21 Å) .
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Condensation with CF₃CN : Mechanistic studies support an imidamide intermediate prior to cyclization .
Stability and Reactivity Trends
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 4-(trifluoromethyl)-1,3-benzothiazole, exhibit significant antiproliferative effects against various cancer cell lines. For example, a study highlighted the compound's ability to inhibit cancer cell viability in pancreatic cancer models. The combination of this compound with gemcitabine showed enhanced synergistic effects, indicating its potential as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with biological targets such as cannabinoid receptors and specific proteases. These interactions can modulate cellular pathways critical for tumor growth and survival . Furthermore, the compound has demonstrated the ability to induce apoptosis in cancer cells, which is a desirable trait for anticancer agents .
Antimicrobial Properties
Beyond anticancer activity, this compound has been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can inhibit bacterial growth and show promise as antimicrobial agents . The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets compared to non-fluorinated counterparts .
Material Science Applications
Development of New Materials
The unique structural characteristics of this compound make it a candidate for developing novel materials. Its chemical reactivity allows for modifications that can lead to materials with specific properties suitable for various applications in electronics and coatings .
Case Study 1: Anticancer Efficacy
A recent study synthesized a library of benzothiazole derivatives and evaluated their cytotoxicity against pancreatic cancer cells. The findings revealed that certain derivatives exhibited IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4l | 6.21 | AsPC-1 |
| 4f | 2.74 | MCF-7 |
| Sorafenib | 5.47 | HCT-116 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of fluorinated benzothiazoles, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzothiazole Derivatives
Key Observations :
- The position of the -CF₃ group significantly impacts reactivity and bioactivity. For example, 4-CF₃ derivatives exhibit stronger π-π interactions with enzyme active sites (e.g., AChE Trp286) compared to 2-CF₃ analogs .
- Dual substitutions (e.g., -CF₃ and -F in BTA-3) amplify antioxidant effects, likely due to synergistic radical-scavenging capabilities .
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- The -CF₃ group enhances target binding in enzymes (e.g., AChE) but may reduce solubility, necessitating structural optimizations .
- Antimicrobial activity correlates with substituent lipophilicity; azepane-containing BZ5 outperforms smaller cyclic amines .
Physicochemical Properties
Biological Activity
4-(Trifluoromethyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole ring system with a trifluoromethyl group, which enhances its lipophilicity and biological interaction potential. The presence of the trifluoromethyl group is known to influence the compound's reactivity and interaction with biological targets due to its strong electron-withdrawing properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein Interaction : The trifluoromethyl group allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can disrupt critical biological pathways, leading to various biological effects.
- Enzyme Inhibition : Some derivatives have shown the ability to inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. For instance, certain benzothiazole derivatives demonstrated IC50 values comparable to established drugs like sorafenib, indicating their potential as anticancer agents .
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines:
- Cytotoxicity : Compounds derived from this scaffold exhibited IC50 values ranging from 2.74 µM to 19.60 µM against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) .
- Synergistic Effects : Combinations of this compound derivatives with other chemotherapeutic agents like gemcitabine showed enhanced antiproliferative effects, suggesting a potential for combination therapy in clinical settings .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for its antimicrobial and antifungal activities:
- Antimicrobial Properties : Some derivatives have shown promising results against various microbial strains, indicating their potential use in treating infections.
- Mechanistic Insights : The activation of apoptosis pathways through procaspase-3 activation has been identified as a mechanism by which these compounds exert their anticancer effects .
Structure-Activity Relationships (SAR)
The SAR studies conducted on benzothiazole derivatives have provided insights into how modifications can enhance biological activity:
- Substitution Effects : Variations in substituents on the benzothiazole core significantly affect cytotoxicity. For example, compounds with specific hydrophobic groups exhibited better activity compared to those without such modifications .
- Selectivity Profiles : Some derivatives demonstrated high selectivity for cancer cells over normal cells, which is crucial for reducing side effects during treatment .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4l | AsPC-1 | 54.27 | Synergistic with gemcitabine |
| 4f | MCF-7 | 2.74 | BRAF/VEGFR-2 inhibition |
| 4a | HCT-116 | 9.94 | Apoptosis induction via caspase-3 |
| 4r | Capan-2 | 13.54 | G2-M phase arrest |
Case Studies
- Pancreatic Cancer Study : A study evaluated the effect of benzothiazole derivative 4l in combination with gemcitabine on pancreatic cancer cell lines. The results indicated significant reductions in cell viability and enhanced apoptosis compared to controls .
- Selectivity Analysis : In another investigation, several benzothiazole derivatives were tested for selectivity against normal fibroblast cells versus cancer cells. The findings showed that certain derivatives had lower toxicity towards normal cells while maintaining efficacy against cancer cells .
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethyl)-1,3-benzothiazole derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions between substituted benzaldehydes and thiophenol derivatives. For example:
- Route 1 : Reacting 2-aminothiophenol with 4-hydroxybenzaldehyde in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) under reflux yields benzothiazole derivatives. Recrystallization in methanol ensures purity .
- Route 2 : Substituted benzothiazoles can be synthesized using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups, as seen in the preparation of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde .
- Key Variables : Solvent choice (e.g., ethanol, DMF), catalysts (e.g., Na₂S₂O₅), and reaction temperature (reflux vs. room temperature) significantly influence yields.
Q. How are these compounds characterized for purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .
- FT-IR : Confirms functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹) .
- Elemental Analysis : Compares experimental vs. calculated C, H, N, and S percentages to validate purity. Discrepancies >0.3% indicate impurities .
- Melting Point : Sharp melting ranges (e.g., 91–93°C for a thiazole derivative) confirm crystallinity .
Advanced Research Questions
Q. How do substituents influence the biological activity of this compound derivatives?
Methodological Answer:
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Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance lipophilicity, improving membrane penetration. For instance, bromine-substituted derivatives exhibit higher antifungal activity due to increased electrophilicity .
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Antitumor Potential : Pyrazole-linked benzothiazoles show selective cytotoxicity. Computational docking studies reveal that substituents like 4-methoxyphenyl improve binding affinity to kinase targets (e.g., EGFR) by forming hydrogen bonds with active-site residues .
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Structure-Activity Table :
Substituent (R) Biological Activity (IC₅₀) Target Protein -CF₃ 12 µM (Anticandidal) CYP51 -Br 8 µM (Antifungal) Lanosterol 14α-demethylase -4-OCH₃Ph 5 µM (Antitumor) EGFR kinase Data derived from .
Q. What computational methods are employed to study these compounds?
Methodological Answer:
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Molecular Docking : Software like AutoDock Vina predicts binding modes. For example, trifluoromethyl groups in this compound derivatives form hydrophobic interactions with HIV-1 protease active sites .
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DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311++G(d,p) level. HOMO-LUMO analysis reveals electron-deficient trifluoromethyl groups enhance reactivity .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
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MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Case Study : Elemental analysis discrepancies (e.g., 69.48% C experimental vs. 68.92% theoretical) may arise from incomplete purification. Recrystallization in polar solvents (e.g., methanol) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
- Bioactivity Variability : Differences in MIC values against Candida albicans (e.g., 8 µM vs. 15 µM) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
Q. What strategies optimize solvent choice in synthetic reactions?
Methodological Answer:
- Polar Protic vs. Aprotic : Ethanol promotes SN2 mechanisms for nucleophilic substitutions, while DMF stabilizes intermediates in cyclization reactions via high polarity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% in DMF compared to conventional heating .
Q. How are structure-property relationships analyzed for these compounds?
Methodological Answer:
- QSAR Models : Use PLS regression with descriptors like logP (lipophilicity) and molar refractivity. A QSAR model for antitumor activity (R² = 0.89) identifies electron-withdrawing groups as critical for activity .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1056788) reveals planar benzothiazole rings with dihedral angles <10° relative to pyrazole moieties, favoring π-π stacking in protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

